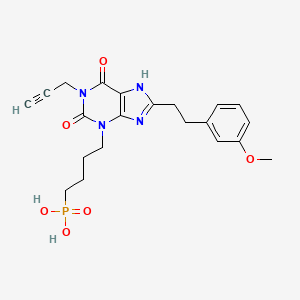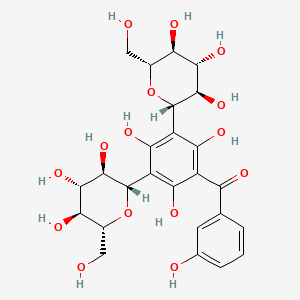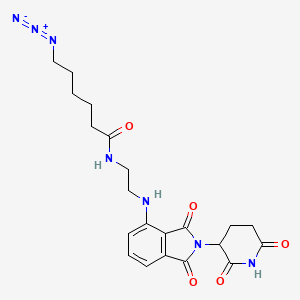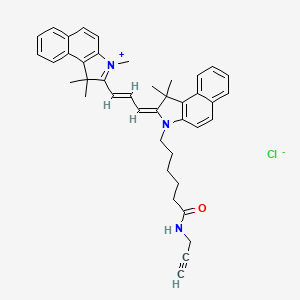
Cy3.5 alkyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cy3.5 alkyne is a fluorescent dye belonging to the cyanine dye family. It is characterized by its strong fluorescence and stability, making it a valuable tool in various scientific applications. The compound is particularly useful in bioimaging and molecular labeling due to its ability to form stable covalent bonds with biomolecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cy3.5 alkyne can be synthesized through a series of chemical reactions involving the coupling of an alkyne group to the cyanine dye core. The process typically involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This method is highly efficient and can be performed under mild conditions, making it suitable for the synthesis of complex molecules .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated equipment to ensure consistency and purity. The process includes the preparation of intermediate compounds, followed by the final coupling reaction. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the purity and identity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cy3.5 alkyne undergoes various chemical reactions, including:
Substitution Reactions: The alkyne group can participate in nucleophilic substitution reactions, forming new covalent bonds with other molecules.
Addition Reactions: The triple bond in the alkyne group can react with electrophiles, leading to the formation of addition products.
Cycloaddition Reactions: The compound is commonly used in CuAAC reactions to form stable triazole rings.
Common Reagents and Conditions
Copper Catalysts: Copper(I) bromide or copper(I) sulfate is often used as a catalyst in CuAAC reactions.
Solvents: Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents.
Reaction Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to ensure high efficiency.
Major Products
The major products formed from these reactions include triazole-linked conjugates, which are highly stable and fluorescent. These products are valuable in various applications, including bioimaging and molecular diagnostics .
Wissenschaftliche Forschungsanwendungen
Cy3.5 alkyne is widely used in scientific research due to its unique properties. Some of its applications include:
Bioimaging: The compound is used to label biomolecules, allowing for the visualization of cellular structures and processes.
Molecular Diagnostics: this compound is employed in the development of diagnostic assays, including fluorescence in situ hybridization (FISH) and quantitative PCR (qPCR).
Drug Delivery: The dye can be conjugated to drug molecules, enabling the tracking of drug distribution and release in biological systems.
Nanotechnology: This compound is used in the synthesis of fluorescent nanoparticles for various applications, including biosensing and imaging .
Wirkmechanismus
The mechanism of action of Cy3.5 alkyne involves its ability to form covalent bonds with biomolecules through CuAAC reactions. The alkyne group reacts with azide-functionalized molecules to form stable triazole rings. This reaction is highly specific and efficient, allowing for precise labeling of target molecules. The fluorescence properties of this compound enable the detection and visualization of labeled biomolecules in various biological systems .
Vergleich Mit ähnlichen Verbindungen
Cy3.5 alkyne is part of the cyanine dye family, which includes other compounds such as Cy3, Cy5, and Cy7. Compared to these dyes, this compound offers several advantages:
Higher Fluorescence Intensity: this compound exhibits stronger fluorescence compared to Cy3 and Cy5, making it more suitable for applications requiring high sensitivity.
Stability: The compound is more stable under various conditions, reducing the risk of photobleaching and degradation.
Versatility: This compound can be used in a wider range of applications due to its ability to form stable covalent bonds with various biomolecules
List of Similar Compounds
- Cy3
- Cy5
- Cy7
- Cy3B
- Alexa Fluor 555
- DyLight 550
- BODIPY TMR-X
This compound stands out due to its unique combination of high fluorescence intensity, stability, and versatility, making it an invaluable tool in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C41H44ClN3O |
|---|---|
Molekulargewicht |
630.3 g/mol |
IUPAC-Name |
6-[(2E)-1,1-dimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]-N-prop-2-ynylhexanamide;chloride |
InChI |
InChI=1S/C41H43N3O.ClH/c1-7-27-42-37(45)22-9-8-14-28-44-34-26-24-30-17-11-13-19-32(30)39(34)41(4,5)36(44)21-15-20-35-40(2,3)38-31-18-12-10-16-29(31)23-25-33(38)43(35)6;/h1,10-13,15-21,23-26H,8-9,14,22,27-28H2,2-6H3;1H |
InChI-Schlüssel |
PJJVDVXZLZJUEP-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)NCC#C)C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
Kanonische SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)NCC#C)C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


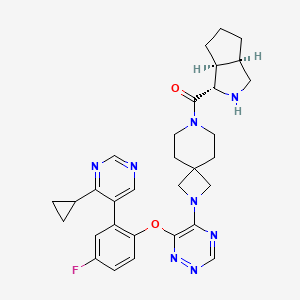
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[(E)-4-[6-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2,3-dihydroindol-1-yl]-4-oxobut-2-enyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12375086.png)
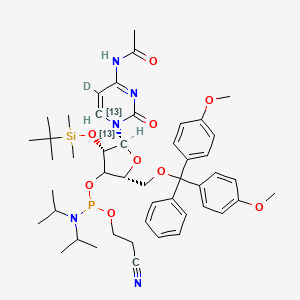
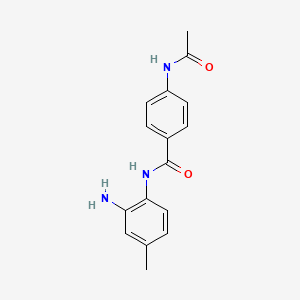

![tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12375107.png)

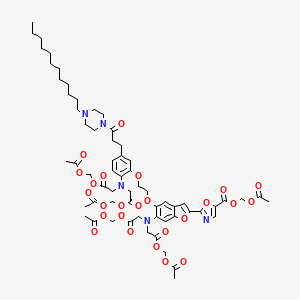
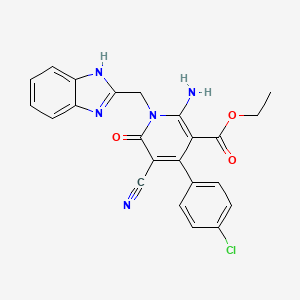
![[1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate](/img/structure/B12375130.png)
![2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4Z)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl 2,3-di(octadecanoyloxy)propyl phosphate](/img/structure/B12375133.png)
